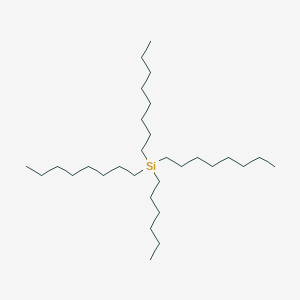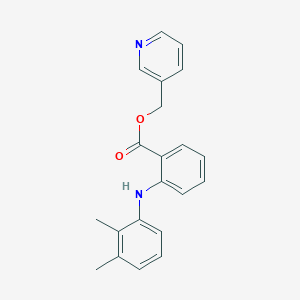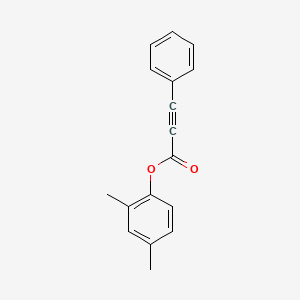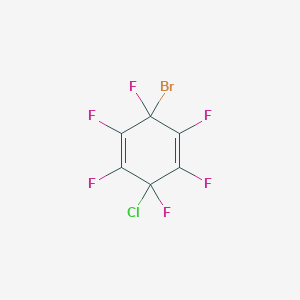
3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,4-diene is a halogenated derivative of cyclohexa-1,4-diene. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it highly reactive and useful in various chemical applications. The unique arrangement of these halogens on the cyclohexa-1,4-diene ring imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,4-diene typically involves the halogenation of hexafluorocyclohexa-1,4-diene. The process can be carried out in a stepwise manner:
Bromination: Hexafluorocyclohexa-1,4-diene is first treated with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Addition Reactions: The double bonds in the cyclohexa-1,4-diene ring can participate in addition reactions with electrophiles like hydrogen halides (HX) or halogens (X2).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition: Reagents like hydrogen chloride (HCl) or bromine (Br2) in non-polar solvents like dichloromethane (CH2Cl2).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Substitution: Formation of hydroxylated or alkoxylated derivatives.
Addition: Formation of dihalogenated cyclohexane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,4-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,4-diene involves its interaction with various molecular targets. The halogen atoms can form strong bonds with nucleophilic sites on biomolecules, leading to the formation of covalent adducts. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which enhance its electrophilic character.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexane: Similar structure but lacks the double bonds, resulting in different reactivity.
3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorobenzene: Aromatic compound with different electronic properties due to the presence of a benzene ring.
3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,3-diene: Similar structure but with different positions of double bonds, affecting its chemical behavior.
Properties
CAS No. |
111837-21-9 |
|---|---|
Molecular Formula |
C6BrClF6 |
Molecular Weight |
301.41 g/mol |
IUPAC Name |
3-bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6BrClF6/c7-5(13)1(9)3(11)6(8,14)4(12)2(5)10 |
InChI Key |
GRSYVYHESZZHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(=C(C1(F)Cl)F)F)(F)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


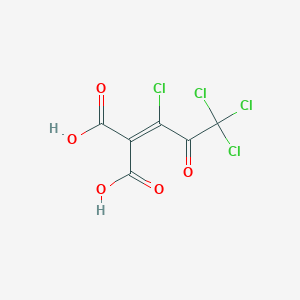
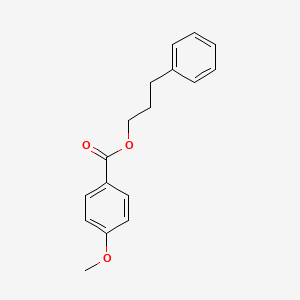


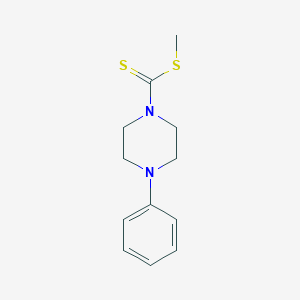
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)

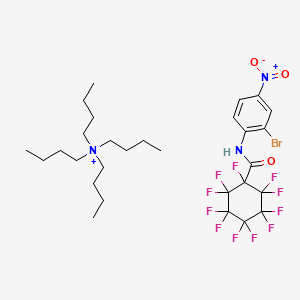
![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)

![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)
